N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
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Overview
Description
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic organic compound that combines elements of pyrazolopyrimidine and phenylacetamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide, the following steps are typically undertaken:
Formation of Pyrazolopyrimidine Core: : The pyrazolopyrimidine core is synthesized via cyclization reactions involving suitable precursors like aminopyrazole and halopyrimidine.
Amidation Reaction: : The resulting pyrazolopyrimidine is then reacted with 2-phenylacetyl chloride or 2-phenylacetic acid to introduce the phenylacetamide group.
Amine Addition: : Isobutylamine and methylthio substituents are introduced via nucleophilic substitution reactions, under conditions like elevated temperatures and the presence of suitable solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Industrial Production Methods
The industrial scale production of this compound follows similar synthetic routes but optimized for bulk synthesis. This typically involves large-scale reactors, efficient catalytic systems, and process optimization to maximize yield and purity. Emphasis is placed on sustainable practices and minimizing waste by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methylthio group to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the nitro or carbonyl groups present in the structure, facilitated by hydrogenation techniques.
Substitution: : Various nucleophilic or electrophilic substitutions can occur at the pyrazolopyrimidine core, allowing for functionalization.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Utilizes reagents like palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: : Involves reagents such as alkyl halides or aryl chlorides, under conditions like high temperature and the presence of a base.
Major Products
Oxidation Products: : Sulfoxide and sulfone derivatives.
Reduction Products: : Reduced nitro or carbonyl groups.
Substitution Products: : Various alkylated or arylated derivatives.
Scientific Research Applications
The compound’s structure lends itself to numerous applications:
Chemistry: : Used as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: : Functions as a potential inhibitor or activator in biochemical pathways.
Medicine: : Investigated for its therapeutic potential in conditions like cancer, due to its ability to interfere with cellular pathways.
Industry: : Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects by targeting specific molecular sites and pathways:
Molecular Targets: : Interacts with enzymes, receptors, and ion channels.
Pathways Involved: : Modulates signaling pathways like MAPK/ERK and PI3K/Akt, impacting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
N-(2-(4-(isobutylamino)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-imidazo[4,5-b]pyridine-1-yl)ethyl)-2-phenylacetamide
Uniqueness
Structural Attributes: : Unique combination of isobutylamino and methylthio groups in the pyrazolopyrimidine core.
Activity Profile: : Distinct interactions with molecular targets and pathways compared to similar compounds, offering unique therapeutic potential.
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide stands out in the field of synthetic organic compounds due to its versatile applications and unique properties. Its synthesis, reactivity, and applications continue to be a focus of research, unlocking new potentials in various scientific and industrial domains.
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6OS/c1-14(2)12-22-18-16-13-23-26(19(16)25-20(24-18)28-3)10-9-21-17(27)11-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,21,27)(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDHWBPLSXFUAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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